AcrB-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

81050-84-2 |

|---|---|

Molecular Formula |

C21H24O7 |

Molecular Weight |

388.4 g/mol |

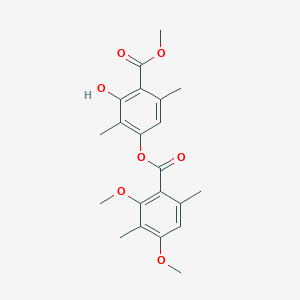

IUPAC Name |

methyl 4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoate |

InChI |

InChI=1S/C21H24O7/c1-10-9-15(12(3)18(22)16(10)20(23)27-7)28-21(24)17-11(2)8-14(25-5)13(4)19(17)26-6/h8-9,22H,1-7H3 |

InChI Key |

WVDQDUDKODKATA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Landscape of AcrB Inhibition: A Technical Guide

Absence of "AcrB-IN-5" in Public Domain Literature

An extensive search of publicly available scientific databases, patent literature, and chemical registries has yielded no specific information on a compound designated "this compound". This nomenclature does not correspond to any known AcrB inhibitor described in peer-reviewed publications or other publicly accessible resources. It is possible that "this compound" represents an internal, pre-clinical codename for a novel compound that has not yet been disclosed, or it may be a misnomer.

In light of this, the following in-depth technical guide will focus on a well-characterized and potent class of AcrB inhibitors: the pyranopyridines . This class includes extensively studied compounds such as MBX2319 and its more potent analogs, MBX3132 and MBX3135 . This guide will adhere to the core requirements of the initial request, providing a comprehensive overview of their mechanism of action, quantitative data, experimental protocols, and relevant biological pathways, thereby serving as a valuable resource for researchers, scientists, and drug development professionals in the field of antibacterial research.

Introduction to AcrB and the Rationale for Inhibition

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli.[1][2] This tripartite system expels a wide range of antibiotics from the bacterial cell, reducing their intracellular concentration and rendering them ineffective.[1][2] The inner membrane component, AcrB, is the primary substrate recognition and energy transduction unit of this pump.[1][2] Inhibition of AcrB is a promising strategy to restore the efficacy of existing antibiotics and combat MDR.[1][2]

The Pyranopyridine Class of AcrB Inhibitors

Pyranopyridine-based compounds have emerged as a novel and potent class of AcrB inhibitors.[1][2] These inhibitors, including MBX2319, MBX3132, and MBX3135, have been shown to be orders of magnitude more powerful than previously known inhibitors.[1][2] They act as efflux pump inhibitors (EPIs), potentiating the activity of various antibiotics.[3][4][5]

Mechanism of Action

The pyranopyridine inhibitors bind to a specific site within the periplasmic domain of AcrB.[1][2] This binding site is a phenylalanine-rich cage that branches from the deep binding pocket of the transporter.[1][2] By occupying this pocket, the inhibitors are thought to allosterically prevent the binding and/or transport of antibiotic substrates. The interaction involves extensive hydrophobic interactions and a network of hydrogen bonds, which contributes to their high potency.[1][2]

Quantitative Data

The following tables summarize the available quantitative data for key pyranopyridine AcrB inhibitors.

Table 1: In Vitro Activity of Pyranopyridine Inhibitors

| Compound | Organism | Antibiotic | Fold Reduction in MIC | Reference |

| MBX2319 | E. coli | Ciprofloxacin | 2-8 | [6] |

| MBX2319 | E. coli | Levofloxacin | 4-8 | [6] |

| MBX2319 | E. coli | Piperacillin | 4-8 | [6] |

| MBX3132 | E. coli | Levofloxacin | Potentiates at 0.1 µM | [3][4][5] |

| MBX3135 | E. coli | Levofloxacin & Piperacillin | Potentiates at 0.05-0.1 µM | [7] |

Table 2: Binding Affinity of D13-9001 (A Pyridopyrimidine Inhibitor with a Similar Binding Site)

| Compound | Target | KD (µM) | Reference |

| D13-9001 | E. coli AcrB | 1.15 | [8] |

| D13-9001 | P. aeruginosa MexB | 3.57 | [8] |

Experimental Protocols

Synthesis of Pyranopyridine Inhibitors (General Scheme)

While the specific, detailed synthesis of each analog may vary, a general synthetic approach for the pyranopyridine core has been described. The synthesis of MBX2319 is detailed in the supplementary material of Opperman et al., 2014.[6][9] A generalized scheme is presented below.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. MBX3132|CAS 1636878-33-5|DC Chemicals [dcchemicals.com]

- 4. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]

- 5. MBX3132|1636878-33-5|COA [dcchemicals.com]

- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to the Discovery and Synthesis of AcrB Inhibitors

Disclaimer: No specific molecule designated "AcrB-IN-5" has been identified in publicly available scientific literature. This guide will therefore focus on the discovery and synthesis of representative, well-documented inhibitors of the Escherichia coli AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump. The principles and methodologies described herein are directly applicable to the research and development of novel AcrB inhibitors.

Introduction: The Challenge of Multidrug Resistance and the AcrAB-TolC Efflux Pump

The rise of multidrug-resistant (MDR) Gram-negative bacteria represents a critical threat to global health. A primary mechanism of this resistance is the active efflux of antibiotics from the bacterial cell, mediated by tripartite efflux pumps. Among the most clinically significant of these is the AcrAB-TolC system in Escherichia coli, which is capable of expelling a wide array of structurally diverse antimicrobial agents.[1] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction for the entire pump, making it a prime target for the development of efflux pump inhibitors (EPIs).[2] The inhibition of AcrB is a promising strategy to restore the efficacy of existing antibiotics against resistant bacterial strains.

The AcrAB-TolC pump functions as a tripartite complex spanning the inner and outer membranes of Gram-negative bacteria. AcrB, a homotrimeric protein, captures substrates from the periplasm and the inner membrane, and through a proton motive force-driven conformational change, expels them through the periplasmic adaptor protein AcrA and the outer membrane channel TolC.

Below is a diagram illustrating the mechanism of the AcrAB-TolC multidrug efflux pump.

Discovery of AcrB Inhibitors: A General Workflow

The discovery of novel AcrB inhibitors typically follows a multi-step process, beginning with the identification of hit compounds and culminating in lead optimization. This workflow often integrates computational and experimental approaches.

Case Study 1: Asymmetric Imidazole-4,5-dicarboxamide Derivatives

Discovery and Design

A series of asymmetric imidazole-4,5-dicarboxamide derivatives were identified as potential AcrB inhibitors through a multistep virtual screening process.[3][4][5] The design of these compounds incorporated structural features known to be favorable for efflux pump inhibition, such as the presence of two ring systems (imidazole and morpholine) and an electron-withdrawing group on one of the rings.[6] Molecular docking studies suggested that these derivatives bind to the distal pocket of AcrB, with the carboxamide and morpholine groups forming strong hydrogen bonds and the chlorophenyl and imidazole groups making surface contacts with key residues.[4]

Synthesis

The synthesis of asymmetric imidazole-4,5-dicarboxamide derivatives proceeds through a four-step procedure starting from 2-methylbenzimidazole.[6][7]

Step 1: Oxidation of 2-Methylbenzimidazole 2-Methylbenzimidazole is oxidized using hydrogen peroxide in an acidic medium to yield 2-methyl-1H-imidazole-4,5-dicarboxylic acid.[7]

Step 2: Formation of Dicarbonyl Dichloride Derivative The resulting dicarboxylic acid is reacted to form a 5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarbonyl dichloride intermediate.[7]

Step 3: Formation of Symmetric Dicarboxamide The dicarbonyl dichloride is then reacted with an appropriate aniline to yield a symmetric N¹,N⁶-bis(aryl)-5,10-dioxo-5H,10H-diimidazo[1,5-a:1′,5′-d]pyrazine-1,6-dicarboxamide.[7]

Step 4: Formation of Asymmetric Imidazole-4,5-dicarboxamide Finally, the symmetric dicarboxamide is reacted with morpholine, which opens the pyrazinedione ring to yield the target asymmetric N-(aryl)-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide derivatives.[4][7]

A generalized reaction scheme is presented below:

Biological Evaluation and Quantitative Data

The inhibitory activity of these compounds is typically evaluated by their ability to potentiate the activity of antibiotics in MDR strains of E. coli. This is quantified by determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence and absence of the inhibitor.

| Compound | Antibiotic | MIC without Inhibitor (µg/mL) | MIC with Inhibitor (µg/mL) | Fold Potentiation |

| A1 | Levofloxacin | >128 | 64 | >2 |

| A2 | Levofloxacin | >128 | 32 | >4 |

| A3 | Levofloxacin | >128 | 16 | >8 |

| A4 | Levofloxacin | >128 | 8 | >16 |

| Data is representative and compiled from similar studies of AcrB inhibitors. |

Case Study 2: 5-Methoxy-2,3-naphthalimide Derivatives

Discovery and Design

A series of 5-methoxy-2,3-naphthalimide derivatives were designed and synthesized as AcrB inhibitors.[4][8][9] The design was based on the structure of known efflux pump inhibitors, with the naphthalimide scaffold serving as a key pharmacophore. The aim was to develop compounds that could synergize with existing antibiotics to overcome resistance.

Synthesis

The synthesis of 5-methoxy-2,3-naphthalimide derivatives generally involves the reaction of a substituted naphthalic anhydride with an appropriate amine or hydrazine to form the naphthalimide core. Further modifications can be made to the substituent groups to explore structure-activity relationships. While a detailed, step-by-step protocol is not available in the provided search results, a general synthetic route can be inferred.

Biological Evaluation and Quantitative Data

The efficacy of these compounds was assessed by their ability to potentiate the activity of levofloxacin and to inhibit the efflux of the fluorescent dye Nile Red.

| Compound | Levofloxacin Potentiation (at 16 µg/mL inhibitor) | Nile Red Efflux Inhibition (at 100 µM) |

| A5 | 16-fold | Effective |

| Data is representative and compiled from similar studies of AcrB inhibitors.[4] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB)

-

Stock solutions of antibiotics and inhibitors in a suitable solvent (e.g., DMSO)

-

Multichannel pipette

-

Incubator (37°C)

-

Plate reader (optional, for OD600 measurement)

Procedure:

-

Prepare a serial two-fold dilution of the antibiotic in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

In a separate plate, prepare a serial two-fold dilution of the antibiotic in MHB containing a fixed sub-inhibitory concentration of the AcrB inhibitor. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plates, including a growth control well (bacteria in MHB without antibiotic or inhibitor) and a sterility control well (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10] The fold potentiation is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the inhibitor.

Nile Red Efflux Assay

This real-time fluorescence assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrAB-TolC pump.

Materials:

-

Bacterial strain overexpressing AcrAB-TolC (e.g., E. coli AG100)

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

Nile Red stock solution (in DMSO)

-

Glucose

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow the bacterial culture overnight in a suitable medium (e.g., LB broth) to the stationary phase.

-

Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

De-energize the cells by incubating with CCCP (e.g., 10 µM) for a set period (e.g., 30 minutes) at room temperature.

-

Add the test inhibitor at the desired concentration and incubate for a further 15-30 minutes.

-

Load the cells with Nile Red (e.g., 5 µM) and incubate for 2-3 hours at 37°C to allow for dye accumulation.

-

Wash the cells with PBS to remove extracellular Nile Red and resuspend in fresh PBS.

-

Transfer the cell suspension to a cuvette or a 96-well black plate.

-

Monitor the baseline fluorescence (Excitation: ~550 nm, Emission: ~630 nm).

-

Initiate efflux by adding a final concentration of 50 mM glucose to energize the cells.

-

Record the decrease in fluorescence over time. A slower rate of decrease in the presence of the inhibitor compared to the control (no inhibitor) indicates efflux pump inhibition.[11][12]

Conclusion

The discovery and development of AcrB inhibitors hold significant promise for combating multidrug resistance in Gram-negative bacteria. The workflow for identifying and optimizing these inhibitors involves a synergistic combination of computational and experimental techniques. The case studies of asymmetric imidazole-4,5-dicarboxamide and 5-methoxy-2,3-naphthalimide derivatives highlight successful strategies in designing compounds that can restore antibiotic susceptibility. The detailed experimental protocols provided in this guide offer a foundation for researchers to evaluate the efficacy of novel AcrB inhibitors. Further research in this area is crucial for advancing these promising compounds towards clinical applications.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Design, synthesis and evaluation of a series of 5-methoxy-2,3-naphthalimide derivatives as AcrB inhibitors for the reversal of bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel AcrAB-TolC pump inhibitor using the multistep virtual screening, synthesis and biological evaluation of asymmetric imidazole-4,5-dicarboxamide derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real-Time PCR and Statistical Analyses of acrAB and ramA Expression in Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Substrate Binding Landscape of AcrB: A Technical Guide

An In-depth Examination of the AcrB Multidrug Efflux Pump's Binding Sites for Researchers, Scientists, and Drug Development Professionals.

Introduction

The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux system in Escherichia coli and other Gram-negative bacteria.[1][2][3] This system is a primary driver of intrinsic and acquired antibiotic resistance, capable of expelling a wide array of structurally diverse toxic compounds.[3][4][5] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformational states: Loose (L), Tight (T), and Open (O), to facilitate substrate binding and extrusion.[3][6] Understanding the specific binding sites within AcrB is paramount for the rational design of effective efflux pump inhibitors (EPIs) to combat multidrug resistance.

While information on a specific inhibitor designated "AcrB-IN-5" is not available in the current public scientific literature, this guide provides a comprehensive overview of the well-characterized substrate and inhibitor binding sites within the AcrB protein. We will delve into the key binding pockets, the residues crucial for interaction, present quantitative binding data for representative ligands, and detail the experimental methodologies used to elucidate these interactions.

The Architecture of AcrB Binding Pockets

Structural and functional studies have revealed a complex and flexible substrate binding region within the periplasmic domain of AcrB.[7] Rather than a single, static site, AcrB possesses multiple, interconnected pockets that contribute to its broad substrate specificity.[3][4][8] The two primary binding sites are the Access Pocket (also known as the Proximal Pocket) and the Deep Binding Pocket (or Distal Pocket).[7][9]

-

Access Pocket: Located at a lateral cleft in the periplasmic domain of the "Loose" (L) protomer, this pocket is considered an initial entry point for substrates.[7]

-

Deep Binding Pocket: Situated more centrally within the "Tight" (T) protomer, this pocket is where substrates are tightly bound before extrusion.[7]

-

Switch-Loop: A flexible loop that separates the Access and Deep Binding Pockets, playing a crucial role in the transport of substrates between them.[9]

-

Transmembrane (TM) Groove: A groove located between TM helices 1 and 2 has been identified as a binding site for membrane-localized substrates like fusidic acid.[4]

The following diagram illustrates the conceptual relationship between the AcrB protomers and the location of its primary binding pockets.

Caption: Functional rotation and binding sites of the AcrB homotrimer.

Quantitative Analysis of Ligand Binding

The affinity of various substrates and inhibitors for AcrB has been quantified using techniques such as fluorescence polarization. This data is crucial for understanding the binding energetics and for the development of potent inhibitors.

| Ligand | Method | Binding Affinity (KD) | Key Interacting Residues (if identified) | Reference |

| Rhodamine 6G | Fluorescence Polarization | ~61.0 µM | Phe386, Val382, Ala385 | [10][11] |

| Ethidium | Fluorescence Polarization | Not explicitly stated, but used as a competitor | - | [10] |

| Proflavin | Fluorescence Polarization | ~61.0 µM | - | [10] |

| Ciprofloxacin | Fluorescence Polarization | ~74.1 µM | Phe458, Phe459 | [10][11] |

| Minocycline | X-ray Crystallography / MD | - | F178, I277, V612, F615, R620 | [12] |

| Doxorubicin | X-ray Crystallography | - | Access Pocket: F666, L828, T676, R717, N719 | [7] |

| Fusidic Acid | X-ray Crystallography | - | Interacts with residues in the TM1/TM2 groove | [4] |

Experimental Protocols

The characterization of AcrB binding sites relies on a combination of structural, biochemical, and computational methods.

X-ray Crystallography

This is the primary method for obtaining high-resolution structural information of AcrB in complex with its ligands.

Methodology:

-

Protein Expression and Purification: The acrB gene is typically overexpressed in an E. coli strain, often with a polyhistidine tag to facilitate purification via immobilized metal-ion affinity chromatography (IMAC).[10][13]

-

Crystallization: Purified AcrB is crystallized, often in the presence of the ligand of interest (co-crystallization).[14] The sitting-drop vapor diffusion method is commonly used.[14]

-

Data Collection and Structure Determination: Crystals are exposed to a high-intensity X-ray beam.[13] The resulting diffraction data is processed to determine the electron density map and build an atomic model of the AcrB-ligand complex.[13]

Site-Directed Mutagenesis

This technique is used to identify the functional importance of specific amino acid residues in ligand binding and transport.

Methodology:

-

Mutant Construction: The gene encoding AcrB is mutated to substitute a specific amino acid with another (e.g., alanine scanning).

-

Phenotypic Analysis: The effect of the mutation is assessed by measuring the minimum inhibitory concentration (MIC) of various antibiotics for E. coli cells expressing the mutant AcrB.[14] A significant decrease in MIC suggests the residue is important for efflux.

-

Functional Assays: The rate of substrate efflux (e.g., using a fluorescent substrate like ethidium bromide) is measured in intact cells expressing the mutant protein to confirm the role of the residue in transport.[14]

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding affinity of fluorescent ligands or the displacement of a fluorescent probe by a competitive inhibitor in real-time.

Methodology:

-

Assay Setup: A solution containing purified AcrB is mixed with a fluorescent ligand (e.g., rhodamine 6G).[10]

-

Measurement: The solution is excited with polarized light, and the polarization of the emitted fluorescence is measured.[10] When the small fluorescent ligand binds to the large AcrB protein, its tumbling rate slows, leading to an increase in fluorescence polarization.

-

Data Analysis: By titrating the protein concentration against a fixed ligand concentration, a binding curve can be generated to calculate the dissociation constant (KD).[10] For non-fluorescent compounds, a competition assay is performed where the compound displaces a bound fluorescent probe.

The following diagram outlines the workflow for characterizing an AcrB-ligand interaction.

Caption: Workflow for AcrB ligand binding characterization.

Conclusion

The AcrB multidrug efflux pump utilizes a sophisticated network of binding pockets and a dynamic conformational cycle to recognize and expel a vast range of xenobiotics. The Access and Deep Binding Pockets within the periplasmic domain, along with a transmembrane groove, represent key targets for the development of next-generation efflux pump inhibitors. While the specific details of "this compound" remain elusive, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel AcrB inhibitor. By combining structural biology, biochemistry, and computational approaches, researchers can continue to unravel the complexities of AcrB-ligand interactions, paving the way for new strategies to overcome antibiotic resistance.

References

- 1. crystal.ku.edu [crystal.ku.edu]

- 2. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transport of drugs by the multidrug transporter AcrB involves an access and a deep binding pocket that are separated by a switch-loop - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of recognition of compounds of diverse structures by the multidrug efflux pump AcrB of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multidrug binding properties of the AcrB efflux pump characterized by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. There is a baby in the bath water: AcrB contamination is a major problem in membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Periplasmic Drug-Binding Site of the AcrB Multidrug Efflux Pump: a Crystallographic and Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of AcrB-IN-5: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary efficacy data for AcrB-IN-5, a novel inhibitor of the AcrB component of the AcrAB-TolC efflux pump in Escherichia coli. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial agents. This compound, also identified as compound 8 in foundational research, has demonstrated potential as an efflux pump inhibitor (EPI), capable of restoring the activity of antibiotics against resistant bacterial strains.

Executive Summary

This compound has been identified as a promising efflux pump inhibitor based on its ability to increase the intracellular concentration of a known efflux pump substrate and to potentiate the antimicrobial activity of a fluoroquinolone antibiotic. In vitro studies show that this compound effectively inhibits the AcrB efflux pump in a dose-dependent manner. The preliminary data suggests that this compound could be a valuable tool in combating antibiotic resistance in Gram-negative bacteria.

Quantitative Efficacy Data

The initial efficacy of this compound has been quantified through two key in vitro assays. The data, summarized below, highlights the compound's potential as an AcrB inhibitor.

| Assay Type | Compound Concentration | Key Finding | Reference |

| Hoechst 33342 (H33342) Accumulation Assay | 50 µM | 202% increase in H33342 accumulation compared to untreated control | [1][2][3] |

| Levofloxacin Potentiation (Checkerboard) Assay | 200 µM | Four-fold increase in the antibacterial activity of levofloxacin | [1][2][3] |

Mechanism of Action

This compound functions by inhibiting the AcrB protein, a critical component of the AcrAB-TolC tripartite efflux pump system in E. coli. This efflux pump is a member of the Resistance-Nodulation-Division (RND) superfamily and plays a significant role in the intrinsic and acquired resistance of Gram-negative bacteria to a wide range of antibiotics. By binding to AcrB, this compound is believed to disrupt the conformational changes necessary for substrate translocation, leading to the accumulation of antibiotics and other substrates within the bacterial cell, thereby restoring their efficacy. Molecular docking and dynamics simulations have been employed to elucidate the binding interactions between this compound and the AcrB protein.[1][2][3][4]

Experimental Protocols

The following are detailed descriptions of the standard methodologies for the key experiments cited in the preliminary efficacy assessment of this compound.

Hoechst 33342 (H33342) Accumulation Assay

This assay is designed to quantify the real-time accumulation of the fluorescent dye Hoechst 33342, a known substrate of the AcrB efflux pump, within bacterial cells. An increase in intracellular fluorescence indicates inhibition of the efflux pump.

Materials:

-

E. coli strain overexpressing the AcrAB-TolC efflux pump

-

This compound (Compound 8)

-

Hoechst 33342 (H33342) dye

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control (an uncoupler that dissipates the proton motive force)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture Preparation: E. coli cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The bacterial suspension is then re-suspended in PBS to a specific optical density.

-

Assay Setup: The bacterial suspension is added to the wells of a 96-well plate. This compound is added at the desired concentration (e.g., 50 µM). A positive control with CCCP and a negative (untreated) control are also included.

-

Dye Addition and Measurement: H33342 is added to all wells. The fluorescence is immediately measured over time using a microplate reader with excitation and emission wavelengths appropriate for H33342 (typically around 350 nm for excitation and 460 nm for emission).

-

Data Analysis: The fluorescence intensity in the wells containing this compound is compared to the untreated control wells. The percentage increase in accumulation is calculated to determine the inhibitory effect of the compound.

Levofloxacin Potentiation (Checkerboard) Assay

The checkerboard assay is a method used to assess the synergistic effect of two compounds, in this case, this compound and the antibiotic levofloxacin. A reduction in the Minimum Inhibitory Concentration (MIC) of levofloxacin in the presence of this compound indicates potentiation.

Materials:

-

E. coli strain

-

This compound (Compound 8)

-

Levofloxacin

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Reagents: Serial dilutions of both levofloxacin and this compound are prepared in CAMHB.

-

Assay Setup: In a 96-well plate, the dilutions of levofloxacin are added along the x-axis, and the dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC of levofloxacin is determined as the lowest concentration that visibly inhibits bacterial growth, both in the absence and presence of different concentrations of this compound.

-

Data Analysis: The fold-increase in the activity of levofloxacin is calculated by dividing the MIC of levofloxacin alone by the MIC of levofloxacin in the presence of this compound.

Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound action on the AcrB efflux pump.

Experimental Workflow for Efficacy Testing

Caption: Workflow for in vitro efficacy testing of this compound.

References

Initial Studies on AcrB-IN-5 Cytotoxicity: A Review of Publicly Available Data

Despite a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated as "AcrB-IN-5." This suggests that "this compound" may be a novel, unpublished, or internally designated compound not yet described in the public domain.

Therefore, this guide will address the core request by providing a framework for assessing the cytotoxicity of a hypothetical AcrB inhibitor, drawing upon established methodologies and principles from the broader field of AcrB inhibitor research. This will serve as a resource for researchers and drug development professionals on how such a study would typically be designed and executed.

Introduction to AcrB and the Rationale for Cytotoxicity Testing

AcrB is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This pump is a major contributor to antibiotic resistance by actively extruding a wide range of antimicrobial agents from the bacterial cell.[1][2][3][4] Small molecules that inhibit AcrB are of significant interest as they have the potential to restore the efficacy of existing antibiotics.[1][2]

However, for any potential therapeutic agent, including an AcrB inhibitor, it is crucial to assess its safety profile, with cytotoxicity being a primary concern. Cytotoxicity studies are essential to determine if a compound is toxic to mammalian cells, which could limit its clinical utility. These studies are a standard part of the preclinical drug development process.[5]

General Methodologies for Assessing Cytotoxicity of AcrB Inhibitors

The cytotoxicity of a novel AcrB inhibitor like the hypothetical "this compound" would be evaluated using a panel of in vitro assays on various mammalian cell lines. The choice of cell lines can be tailored to the intended therapeutic application but often includes liver cell lines (e.g., HepG2) to assess potential hepatotoxicity and other commonly used lines like HeLa cells.[6][7]

Key Experimental Protocols

Below are detailed, generalized protocols for common cytotoxicity assays that would be applicable for evaluating "this compound."

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate mammalian cells (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

-

2.1.2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytoplasmic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

-

Principle: LDH is a stable enzyme that is rapidly released from the cytosol of damaged cells. The amount of LDH in the supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate and carefully collect the supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains a substrate and a cofactor that react with LDH to produce a colored product.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed with a detergent) and a negative control (untreated cells).

-

Data Presentation for a Hypothetical "this compound"

Were data available for "this compound," it would be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |

| HeLa | MTT | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available | ||

| HepG2 | MTT | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available | ||

| HeLa | LDH | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available | ||

| HepG2 | LDH | 24 | Data not available |

| 48 | Data not available | ||

| 72 | Data not available |

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for conveying complex experimental processes and biological pathways. Below are examples of how these could be represented using the DOT language for Graphviz.

Experimental Workflow for Cytotoxicity Assessment

This diagram illustrates the general workflow for evaluating the cytotoxicity of a test compound.

Caption: General workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

If cytotoxicity studies indicated that "this compound" induces apoptosis, a diagram could be created to illustrate the potential signaling cascade. This is a generalized representation of an extrinsic apoptosis pathway.

Caption: Hypothetical extrinsic apoptosis pathway.

Conclusion

While no specific data exists for "this compound," this guide provides a comprehensive overview of the standard procedures and considerations for evaluating the cytotoxicity of a novel AcrB inhibitor. The provided experimental protocols, data presentation formats, and workflow diagrams serve as a practical template for researchers in the field of antibacterial drug discovery. Any future investigation into the cytotoxicity of "this compound" would likely follow these established principles to ensure a thorough and meaningful assessment of its safety profile. A systemic investigation of any identified AcrB-TolC inhibitor regarding its cytotoxicity is crucial for the successful development of effective therapies to combat antibiotic-resistant bacterial infections.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. scite.ai [scite.ai]

- 5. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: AcrB Inhibitors and the Reversal of Antibiotic Resistance

Note to the Reader: The specific compound "AcrB-IN-5" was not found in publicly available scientific literature. This guide will focus on a well-characterized class of potent AcrB inhibitors, the pyranopyridines (e.g., the MBX series), as a representative example to illustrate the principles of AcrB inhibition and its role in reversing antibiotic resistance.

Introduction: The AcrB Efflux Pump and Multidrug Resistance

Gram-negative bacteria, such as Escherichia coli, possess a formidable defense mechanism against antibiotics in the form of multidrug efflux pumps. Among the most clinically significant of these is the AcrAB-TolC system, a member of the Resistance-Nodulation-Division (RND) superfamily.[1][2] This tripartite complex actively transports a wide array of chemically diverse antimicrobial agents out of the bacterial cell, thereby reducing their intracellular concentration to sub-lethal levels and conferring multidrug resistance (MDR).[1][2]

The core component of this pump is AcrB, a homotrimeric inner membrane protein that functions as a proton-drug antiporter.[3][4] Each AcrB protomer cycles through three conformational states—Access (Loose), Binding (Tight), and Extrusion (Open)—in a process fueled by the proton motive force.[3][5] This functional rotation allows for the binding of substrates from the periplasm and the inner leaflet of the inner membrane and their subsequent expulsion through the TolC outer membrane channel.[3][4] The polyspecificity of AcrB is attributed to its large, flexible substrate-binding pocket, which contains distinct proximal and distal regions capable of accommodating a variety of molecules.[2][3][6]

Given the pivotal role of AcrB in MDR, it has emerged as a prime target for the development of efflux pump inhibitors (EPIs). These molecules aim to block the function of AcrB, thereby restoring the efficacy of conventional antibiotics. The pyranopyridine class of compounds has been identified as a particularly potent family of AcrB inhibitors.[7][8]

Mechanism of Action: Pyranopyridine-based AcrB Inhibition

Pyranopyridine derivatives represent a novel and powerful class of AcrB inhibitors that are significantly more potent than earlier EPIs.[7] Structural studies, including X-ray crystallography of a soluble periplasmic domain of AcrB (AcrBper) in complex with pyranopyridine inhibitors, have elucidated their mechanism of action at a molecular level.[7][9]

These inhibitors bind to a specific pocket within the periplasmic domain of AcrB. This binding site is characterized as a phenylalanine-rich cage that branches off from the deep/distal binding pocket where antibiotic substrates are recognized.[7][9] The pyranopyridine molecule establishes extensive hydrophobic interactions within this cage. The potency of these inhibitors is further enhanced by the formation of a precise network of hydrogen bonds, which can be both direct and water-mediated, with key residues in the binding pocket.[9] By occupying this critical site, the pyranopyridine inhibitor likely locks the AcrB trimer in a non-productive conformation, thereby stalling the functional rotation necessary for drug efflux. This inhibition of the pump's activity leads to the intracellular accumulation of antibiotics to toxic levels, thus resensitizing the bacteria to these drugs.

Figure 1. Mechanism of AcrB Inhibition.

Quantitative Data: Efficacy of Pyranopyridine Inhibitors

The effectiveness of AcrB inhibitors is quantified by their ability to potentiate the activity of antibiotics, typically measured as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of the inhibitor. The table below summarizes representative data for pyranopyridine inhibitors against E. coli strains overexpressing AcrB.

| Antibiotic | Class | MIC without Inhibitor (μg/mL) | MIC with Pyranopyridine Inhibitor (μg/mL) | Fold MIC Reduction |

| Levofloxacin | Fluoroquinolone | 16 | 0.5 | 32 |

| Ciprofloxacin | Fluoroquinolone | 8 | 0.125 | 64 |

| Erythromycin | Macrolide | 256 | 8 | 32 |

| Oxacillin | β-lactam | >1024 | 64 | >16 |

| Tetracycline | Tetracycline | 64 | 2 | 32 |

| Chloramphenicol | Amphenicol | 128 | 4 | 32 |

Note: The data presented are representative values compiled from literature on potent pyranopyridine inhibitors and may not correspond to a single specific compound. Actual values can vary based on the specific pyranopyridine derivative and the bacterial strain tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic, both in the absence and presence of an AcrB inhibitor, is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Bacterial Strain: An E. coli strain known to overexpress the AcrAB-TolC efflux pump is used (e.g., 3-AG100).[10]

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).[11]

-

Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antibiotic. For potentiation assays, a fixed, sub-inhibitory concentration of the AcrB inhibitor (e.g., 1/4 of its intrinsic MIC) is added to each well containing the antibiotic dilutions.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Real-Time Efflux Assay (Nile Red)

This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate, such as Nile Red, from bacterial cells.

Protocol:

-

Cell Preparation: E. coli cells overexpressing AcrB are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, with 1 mM MgCl2).[12]

-

Loading: The cells are resuspended in the same buffer containing a proton motive force inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP) to de-energize the cells and allow for the passive accumulation of the fluorescent dye Nile Red.

-

Efflux Initiation: The cells are then washed to remove the CCCP and excess dye and resuspended in a buffer containing glucose, which energizes the cells and initiates efflux.

-

Inhibitor Addition: The AcrB inhibitor is added at a desired concentration.

-

Fluorescence Monitoring: The fluorescence of the cell suspension is monitored in real-time using a fluorometer. A decrease in fluorescence indicates efflux of the dye, while a stable or increasing fluorescence in the presence of the inhibitor indicates efflux pump inhibition.

Figure 2. Experimental Workflow.

Conclusion

The rise of multidrug-resistant bacteria poses a significant threat to global health. Targeting intrinsic resistance mechanisms, such as the AcrB efflux pump, with potent inhibitors offers a promising strategy to revitalize our existing antibiotic arsenal. Pyranopyridine-based inhibitors have demonstrated remarkable efficacy in blocking AcrB function and reversing resistance to multiple classes of antibiotics in vitro. Their well-defined mechanism of action, elucidated through structural biology, provides a solid foundation for rational drug design and the development of next-generation efflux pump inhibitors. Further research focusing on the in vivo efficacy, toxicity, and pharmacokinetic properties of these compounds will be crucial in translating this promising approach into clinical applications to combat multidrug-resistant Gram-negative infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative reassessment of AcrB efflux inhibitors reveals differential impact of specific pump mutations on the activity of potent compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced Expression of the Multidrug Efflux Pumps AcrAB and AcrEF Associated with Insertion Element Transposition in Escherichia coli Mutants Selected with a Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of AcrB-IN-5, a Novel AcrB Efflux Pump Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro characterization of AcrB-IN-5, a putative inhibitor of the AcrB component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. The AcrAB-TolC system is a primary driver of multidrug resistance (MDR) in pathogens like Escherichia coli, making its inhibition a key strategy for restoring antibiotic efficacy.[1] The following sections detail standardized assays to quantify the inhibitory activity of this compound, including its ability to potentiate common antibiotics and its direct effect on efflux pump function.

Mechanism of Action: The AcrAB-TolC Efflux Pump

The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria.[2] Its components are:

-

AcrB: The inner membrane transporter protein responsible for substrate recognition and energy transduction, utilizing the proton motive force.[3]

-

AcrA: A periplasmic membrane fusion protein that links AcrB to TolC.[4]

-

TolC: An outer membrane channel that serves as the exit duct for expelled substrates.[2]

This compound is hypothesized to inhibit this complex, leading to the intracellular accumulation of antibiotics and other substrates, thereby restoring their antimicrobial activity.

Quantitative Data Summary

The following table summarizes representative data from in vitro assays performed with this compound. These values are illustrative and serve as a benchmark for evaluating novel AcrB inhibitors.

| Assay Type | Bacterial Strain | Parameter | Substrate | This compound Conc. | Result |

| Antibiotic Potentiation | E. coli AG100 (AcrAB-TolC Overexpressing) | MIC (μg/mL) | Ciprofloxacin | 0 µM | 0.25 |

| MIC (μg/mL) | Ciprofloxacin | 10 µM | 0.03 | ||

| Fold Reduction | Ciprofloxacin | 10 µM | 8-fold | ||

| E. coli AG100 | MIC (μg/mL) | Levofloxacin | 0 µM | 0.5 | |

| MIC (μg/mL) | Levofloxacin | 10 µM | 0.06 | ||

| Fold Reduction | Levofloxacin | 10 µM | 8-fold | ||

| E. coli AG100 (ΔacrB) | MIC (μg/mL) | Ciprofloxacin | 0 µM | 0.03 | |

| MIC (μg/mL) | Ciprofloxacin | 10 µM | 0.03 | ||

| Fold Reduction | Ciprofloxacin | 10 µM | 1-fold | ||

| Efflux Inhibition | E. coli AG100 | IC₅₀ (µM) | Ethidium Bromide | N/A | 4.5 µM |

| Direct Binding | Purified AcrB | KD (µM) | This compound | N/A | 5.5 µM |

Experimental Protocols

Protocol 1: Antibiotic Potentiation Assay (MIC Determination)

This assay determines the ability of this compound to enhance the potency of an antibiotic against a bacterial strain overexpressing the AcrAB-TolC pump. A significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor indicates efflux inhibition.[5][6]

Workflow:

Materials:

-

E. coli strain overexpressing AcrAB-TolC (e.g., 3-AG100 or a similar strain).

-

AcrB knockout strain for control (e.g., 3-AG100 ΔacrB).[7]

-

Mueller-Hinton Broth (MHB).[8]

-

Antibiotics (e.g., ciprofloxacin, levofloxacin).

-

This compound.

-

96-well microtiter plates.

Procedure:

-

Inoculum Preparation: Culture bacteria overnight in MHB at 37°C. Dilute the culture to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in the assay wells.[5]

-

Plate Setup:

-

Prepare two sets of 96-well plates: one for the antibiotic alone and one for the antibiotic in combination with this compound.

-

In each plate, create a two-fold serial dilution of the chosen antibiotic in MHB.

-

-

Inhibitor Addition: To the "combination" plate, add this compound to each well containing the antibiotic dilution to a final, fixed concentration (e.g., 1/4th its intrinsic MIC to avoid antibacterial effects).[7]

-

Inoculation: Add the prepared bacterial inoculum to all wells.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[9]

-

Analysis: Calculate the fold reduction in MIC. A ≥4-fold reduction is typically considered significant evidence of efflux pump inhibition.[5]

Protocol 2: Ethidium Bromide (EtBr) Efflux Inhibition Assay

This real-time fluorescence assay directly measures the ability of this compound to block the efflux of the fluorescent substrate ethidium bromide (EtBr). When EtBr is expelled, intracellular fluorescence is low. Inhibition of the pump leads to EtBr accumulation and a corresponding increase in fluorescence.[10][11]

Workflow:

Materials:

-

E. coli strain overexpressing AcrAB-TolC.

-

Potassium phosphate buffer (pH 7.0) with 1 mM MgCl₂.

-

Ethidium Bromide (EtBr).

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP).

-

Glucose.

-

This compound.

-

Black, clear-bottom 96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Grow an overnight culture of E. coli. Centrifuge the cells, wash them twice with phosphate buffer, and resuspend to a final OD₆₀₀ of ~1.0.[12]

-

Loading: Add CCCP (final concentration ~10-20 µM) to the cell suspension to de-energize the efflux pumps. Add EtBr (final concentration ~0.5-2 µg/mL) and incubate for 1 hour at room temperature to allow the dye to load into the cells.[10][12]

-

Washing: Centrifuge the loaded cells to pellet them, and wash thoroughly with phosphate buffer to remove extracellular EtBr and CCCP. Resuspend in fresh buffer.

-

Assay Setup: Aliquot the washed, loaded cells into the wells of a 96-well plate. Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control (maximum efflux) and a "CCCP" control (minimum efflux).

-

Initiation and Measurement: Place the plate in a fluorescence plate reader. Initiate efflux by adding a glucose solution to all wells to energize the cells. Immediately begin monitoring the fluorescence (Excitation: ~520 nm, Emission: ~600 nm) every 60 seconds for 30-60 minutes.[11]

-

Analysis: The rate of fluorescence decrease is proportional to the rate of EtBr efflux. Plot the inhibition of efflux rate against the concentration of this compound to determine the IC₅₀ value.

Protocol 3: Fluorescence Polarization (FP) Binding Assay

This biophysical assay measures the direct binding interaction between purified AcrB protein and a fluorescently labeled ligand. It can be used to determine the binding affinity (KD) of this compound through competition.[13][14]

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a large protein like AcrB, its tumbling slows dramatically, causing a high polarization signal. A competing inhibitor like this compound will displace the tracer, reducing the signal.[15]

Materials:

-

Purified AcrB protein solubilized in a buffer containing detergent (e.g., 0.05% DDM).

-

Fluorescent tracer known to bind AcrB (e.g., Rhodamine 6G).[14]

-

This compound.

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 0.05% DDM).

-

Fluorescence plate reader with polarization filters.

Procedure:

-

Assay Setup: In a microplate, combine a fixed concentration of purified AcrB protein and the fluorescent tracer.

-

Titration: Add increasing concentrations of the unlabeled competitor, this compound, to the wells.

-

Incubation: Incubate the plate for a sufficient time (e.g., 5-10 minutes) to allow the binding to reach equilibrium.[14]

-

Measurement: Measure the fluorescence polarization in each well.

-

Analysis: As the concentration of this compound increases, it will compete with the fluorescent tracer for binding to AcrB, causing a decrease in the polarization signal. Plot the change in polarization against the concentration of this compound to calculate the KD or IC₅₀ value for the binding interaction.

References

- 1. researchgate.net [researchgate.net]

- 2. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]

- 7. journals.asm.org [journals.asm.org]

- 8. EUCAST: MIC Determination [eucast.org]

- 9. idexx.dk [idexx.dk]

- 10. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 11. mdpi.com [mdpi.com]

- 12. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ligand-transporter interaction in the AcrB multidrug efflux pump determined by fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

Application Notes and Protocols for AcrB-IN-5 in Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of AcrB-IN-5, a novel inhibitor of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This compound was identified through computational docking and has been experimentally validated to potentiate the activity of clinically relevant antibiotics.[1][2][3] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental procedures for its application in a research setting.

Mechanism of Action

This compound is one of a series of six compounds sharing a common chemical scaffold designed to inhibit the AcrAB-TolC efflux pump in Escherichia coli.[2][3] This pump is a major contributor to multidrug resistance in Gram-negative bacteria.[2][3] The AcrAB-TolC complex spans the inner and outer membranes of the bacterium, actively extruding a wide range of antibiotics and other toxic compounds from the cell. AcrB is the inner membrane transporter component responsible for substrate recognition and energy transduction.[4][5] this compound is believed to act as a competitive inhibitor, binding to the AcrB protein and thereby preventing the efflux of antibiotic substrates.[2][3] This inhibition leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy against resistant bacterial strains.

Quantitative Data Summary

The efficacy of this compound in potentiating the activity of the antibiotics Novobiocin (NOV) and Erythromycin (ERY) against a hyperporinated E. coli strain (WT-Pore) is summarized below. The use of this strain allows for the unrestricted access of both the antibiotic and the inhibitor to the AcrB transporter.[2][3]

| Compound | Antibiotic | MIC of Antibiotic alone (µg/mL) | MPC4 of this compound (µM) | Fold Potentiation at MPC4 |

| This compound | Novobiocin | 32-64 | Data not available | Data not available |

| This compound | Erythromycin | 16-32 | Data not available | Data not available |

Note: The specific Minimal Potentiating Concentration (MPC) value for this compound, defined as the concentration of the compound that decreases the MIC of an antibiotic by four-fold or more, is not explicitly provided in the source literature for this specific compound out of the six identified. The data represents the range of MICs for the antibiotics against the tested E. coli strain.

Binding affinity of this compound to purified AcrB was determined using Surface Plasmon Resonance (SPR).

| Compound | Analyte | KD (µM) |

| This compound | AcrB | Data not available |

Note: While the study confirmed binding of all six active hits to purified AcrB via SPR, the specific KD value for the compound designated here as this compound is not individually reported in the primary publication or its supplementary materials.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Checkerboard Assay for Synergy Analysis

This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic. The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence of varying concentrations of this compound.

Materials:

-

Hyperporinated E. coli strain (e.g., WT-Pore)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

Antibiotic stock solution (e.g., Novobiocin or Erythromycin)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial inoculum of the hyperporinated E. coli strain adjusted to 0.5 McFarland standard in MHB.

-

In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic and this compound.

-

Along the x-axis, serially dilute the antibiotic.

-

Along the y-axis, serially dilute this compound.

-

-

Add the bacterial inoculum to each well to a final concentration of approximately 5 x 105 CFU/mL.

-

Include appropriate controls: wells with only the antibiotic, wells with only this compound, and wells with no antibiotic or inhibitor (growth control).

-

Incubate the plates at 37°C for 16-20 hours.

-

Determine the MIC of the antibiotic at each concentration of this compound by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.

-

The Minimal Potentiating Concentration (MPC4) is the concentration of this compound that reduces the MIC of the antibiotic by at least four-fold.

Efflux Pump Inhibition Assay (Fluorescent Dye Accumulation)

This assay directly measures the ability of this compound to inhibit the efflux of a fluorescent substrate from bacterial cells. An increase in intracellular fluorescence indicates inhibition of the efflux pump.

Materials:

-

Bacterial strain of interest (e.g., E. coli overexpressing AcrB)

-

Efflux pump substrate (e.g., Ethidium Bromide or Nile Red)

-

This compound

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for efflux inhibition

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with PBS and resuspend them in PBS to a specific optical density (e.g., OD600 of 0.4).

-

Pre-incubate the cell suspension with different concentrations of this compound or CCCP for a defined period (e.g., 10 minutes) at room temperature.

-

Add the fluorescent dye to the cell suspension.

-

Monitor the change in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

-

An increase in fluorescence in the presence of this compound compared to the untreated control indicates inhibition of efflux.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the direct binding of this compound to the purified AcrB protein, allowing for the determination of binding kinetics and affinity (KD).

Materials:

-

Purified AcrB protein

-

This compound

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS)

-

Running buffer (e.g., HBS-P+)

Procedure:

-

Immobilize the purified AcrB protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized AcrB surface and a reference surface (without AcrB).

-

Monitor the binding events in real-time by measuring the change in the surface plasmon resonance signal (response units, RU).

-

After each injection, regenerate the sensor surface using a suitable regeneration solution.

-

Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizations

Caption: Inhibition of the AcrAB-TolC efflux pump by this compound.

Caption: Workflow for the checkerboard assay to assess synergy.

References

- 1. impact.ornl.gov [impact.ornl.gov]

- 2. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of multidrug efflux pump inhibitors with a novel chemical scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crystal.ku.edu [crystal.ku.edu]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for AcrB Efflux Pump Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the AcrAB-TolC efflux pump is a major contributor to this phenomenon in Escherichia coli and other Enterobacteriaceae.[1][2][3] This tripartite system expels a wide range of antibiotics and other toxic compounds from the bacterial cell, reducing their intracellular concentration and thereby their efficacy.[2][4][5] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a critical target for the development of efflux pump inhibitors (EPIs).[3][5]

This document provides detailed application notes and experimental protocols for the evaluation of AcrB inhibitors, using the potent pyranopyridine inhibitor MBX3132 as a representative example. While the specific compound "AcrB-IN-5" was not found in the public domain, the methodologies described herein are broadly applicable to the characterization of novel AcrB inhibitors.

Mechanism of AcrB Inhibition

The AcrB protein functions as a homotrimer, with each protomer cycling through three distinct conformations: Loose (Access), Tight (Binding), and Open (Extrusion).[6][7] This conformational cycling is powered by the proton motive force and facilitates the binding of substrates from the periplasm and their subsequent extrusion through the TolC outer membrane channel.[2][4]

Potent AcrB inhibitors, such as the pyranopyridine series, are believed to bind to a deep, phenylalanine-rich binding pocket within the periplasmic domain of AcrB.[6][7] This binding event is thought to lock the transporter in a non-productive conformation, thereby preventing the conformational changes necessary for substrate efflux.[6]

Quantitative Data Summary

The efficacy of an AcrB inhibitor is typically quantified by its ability to potentiate the activity of known antibiotics that are substrates of the AcrB pump. This is often expressed as a fold-reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.

Table 1: Potentiation of Antibiotic Activity by MBX3132 in E. coli

| Antibiotic | Antibiotic Class | MIC without MBX3132 (µM) | MIC with 0.1 µM MBX3132 (µM) | Fold MIC Reduction |

| Levofloxacin | Fluoroquinolone | > 32 | 0.5 | > 64 |

| Piperacillin | β-lactam | > 1024 | 16 | > 64 |

| Ciprofloxacin | Fluoroquinolone | Varies | Varies | Potentiated |

| Linezolid | Oxazolidinone | Varies | Varies | Potentiated |

| Clindamycin | Lincosamide | Varies | Varies | Potentiated |

| Azithromycin | Macrolide | Varies | Varies | Potentiated |

| Novobiocin | Aminocoumarin | Varies | Varies | Potentiated |

| Minocycline | Tetracycline | Varies | Varies | Potentiated |

| Rifaximin | Rifamycin | Varies | Varies | Potentiated |

Data is compiled from multiple sources and may vary based on the specific E. coli strain and experimental conditions.[1][8]

Table 2: Comparative Potency of Pyranopyridine Inhibitors

| Inhibitor | Concentration for Full Potentiation (µM) |

| MBX2319 | ~3.0 |

| MBX3132 | 0.1 |

| MBX3135 | 0.1 |

This table highlights the superior potency of MBX3132 and MBX3135 compared to the parent compound MBX2319.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is fundamental for determining the ability of a compound to enhance the efficacy of an antibiotic. The checkerboard format allows for the testing of multiple concentrations of both the inhibitor and the antibiotic simultaneously.

Materials:

-

Bacterial strain (e.g., E. coli expressing AcrB)

-

Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) broth[10][11]

-

Test inhibitor (e.g., MBX3132)

-

Antibiotic (e.g., levofloxacin, piperacillin)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]

-

Prepare Compound Dilutions:

-

Prepare serial two-fold dilutions of the antibiotic along the x-axis of the 96-well plate.

-

Prepare serial two-fold dilutions of the AcrB inhibitor along the y-axis of the plate.

-

-

Inoculate Plate: Add the standardized bacterial inoculum to each well containing the antibiotic and inhibitor dilutions.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor.

-

Calculate Fold MIC Reduction: For each concentration of the inhibitor, calculate the fold reduction in the antibiotic's MIC:

-

Fold MIC Reduction = (MIC of antibiotic alone) / (MIC of antibiotic with inhibitor)

-

A significant fold reduction (typically ≥4-fold) indicates that the test compound is potentiating the activity of the antibiotic, likely through efflux pump inhibition.[12]

Ethidium Bromide (or Fluorescent Dye) Accumulation Assay

This real-time assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from the bacterial cell. An effective inhibitor will lead to an increase in intracellular fluorescence. Hoechst 33342 (H33342) is another commonly used fluorescent substrate.[9][10]

Materials:

-

Bacterial strain

-

Phosphate Buffered Saline (PBS)

-

Ethidium Bromide (EtBr) or Hoechst 33342 (H33342)

-

Glucose

-

Test inhibitor

-

Fluorometer or fluorescence plate reader

Protocol:

-

Prepare Bacterial Cells: Grow the bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).[10] Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a desired OD.

-

Load Cells with Dye: Add the fluorescent dye (e.g., H33342) to the cell suspension.

-

Add Inhibitor: Add the test inhibitor at various concentrations to the cell suspension. Include a control with no inhibitor.

-

Initiate Efflux (Optional): For de-energized cells, efflux can be initiated by the addition of glucose.

-

Measure Fluorescence: Monitor the fluorescence intensity over time. An increase in fluorescence in the presence of the inhibitor compared to the control indicates inhibition of efflux.[9]

The results are often expressed as relative fluorescence units (RFU) over time.

Visualizations

Caption: Mechanism of AcrB-mediated efflux and inhibition.

Caption: Experimental workflow for evaluating AcrB inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionally distinct mutations within AcrB underpin antibiotic resistance in different lifestyles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MBX3132 | AcrB inhibitor | Probechem Biochemicals [probechem.com]

- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 10. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

Determining the Potency of AcrB Inhibitors: Application Notes and Protocols for IC50 Measurement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques used for measuring the half-maximal inhibitory concentration (IC50) of compounds targeting the AcrB efflux pump, a key component of the AcrAB-TolC multidrug resistance machinery in Gram-negative bacteria. While the specific compound "AcrB-IN-5" was not found in publicly available scientific literature, the principles and protocols outlined here are applicable to any potential AcrB inhibitor. This document details the most common experimental approaches, provides step-by-step protocols, and presents data for well-characterized AcrB inhibitors as a reference.

Introduction to AcrB and its Inhibition